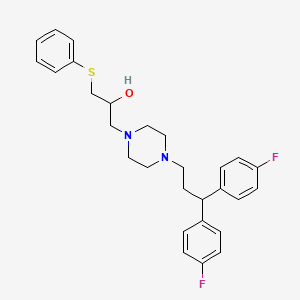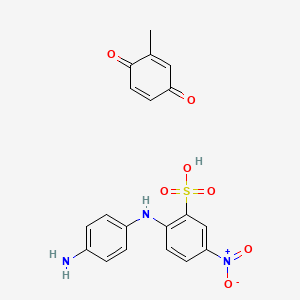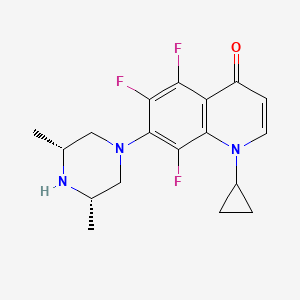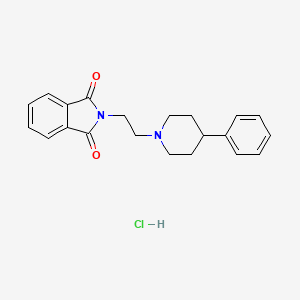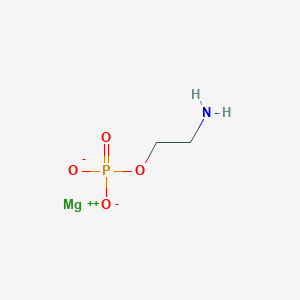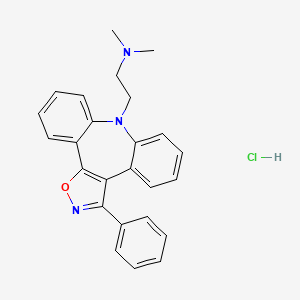
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is a coordination compound where cobalt(II) is complexed with alpha-ketoglutarate and water molecules
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate typically involves the reaction of cobalt(II) salts with alpha-ketoglutarate under aqueous conditions. The reaction is carried out by dissolving cobalt(II) chloride or cobalt(II) nitrate in water, followed by the addition of alpha-ketoglutarate. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting solution is allowed to cool, and the product is obtained by crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product. The crystallized product is then filtered, washed, and dried to obtain the final compound.
化学反応の分析
Types of Reactions
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate can undergo various chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions.
Reduction: The compound can be reduced back to cobalt(II) if it has been oxidized.
Substitution: Ligands such as water molecules can be substituted with other ligands like ammonia or phosphines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Ammonia, phosphines, or other ligands in aqueous or organic solvents.
Major Products
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
Chemistry
In chemistry, Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is used as a catalyst in various organic reactions. Its ability to coordinate with different ligands makes it a versatile catalyst for oxidation and reduction reactions.
Biology
In biological research, this compound is studied for its potential role in enzyme mimetics. It can mimic the activity of certain metalloenzymes, making it useful in biochemical studies.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development or as a diagnostic agent.
Industry
In industrial applications, this compound is used in the production of cobalt-based catalysts and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt center can undergo oxidation and reduction, facilitating electron transfer processes. The alpha-ketoglutarate ligand can also participate in biochemical pathways, making the compound relevant in biological systems.
類似化合物との比較
Similar Compounds
Cobalt(II) oxalate dihydrate: Similar coordination environment but with oxalate ligands.
Cobalt(II) acetate dihydrate: Another cobalt(II) complex with acetate ligands.
Cobalt(II) chloride dihydrate: A simpler cobalt(II) complex with chloride ligands.
Uniqueness
Diaquo-di-(alpha-ketoglutarato-O,O(sup alpha))cobalt(II) dihydrate is unique due to the presence of alpha-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle. This makes the compound particularly interesting for biochemical and medical research, as it can interact with biological systems in ways that other cobalt complexes cannot.
特性
CAS番号 |
131892-74-5 |
|---|---|
分子式 |
C10H14CoO12 |
分子量 |
385.14 g/mol |
IUPAC名 |
cobalt(2+);hydron;2-oxopentanedioate;dihydrate |
InChI |
InChI=1S/2C5H6O5.Co.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*1-2H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2 |
InChIキー |
ZFWDVIBRRKMCGS-UHFFFAOYSA-L |
正規SMILES |
[H+].[H+].C(CC(=O)[O-])C(=O)C(=O)[O-].C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






